(Z)-N-(3,4-dimethylphenyl)-2-(3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
Description
The compound “(Z)-N-(3,4-dimethylphenyl)-2-(3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide” is a structurally complex thioxothiazolidinyl-acetamide derivative. Its synthesis involves multi-step reactions, including the formation of the thiazolidinone core, introduction of the 1,1-dioxidotetrahydrothiophen-3-yl substituent, and stereochemical control to preserve the Z-configuration at the exocyclic double bond . Key structural features include:
- Thioxothiazolidinone core: A 4-oxo-2-thioxothiazolidin-5-ylidene moiety, which is critical for bioactivity, particularly as a urease inhibitor .
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing substituent that enhances solubility and metabolic stability compared to non-oxidized sulfur analogs.
- 3,4-Dimethylphenyl acetamide: A lipophilic aromatic group that may improve membrane permeability and target binding.
Structural elucidation via ¹H NMR, ¹³C NMR, and mass spectrometry confirms the Z-configuration, which is essential for maintaining planar geometry and optimal interaction with biological targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S3/c1-14-7-8-16(11-15(14)2)26-20(29)12-27-19-6-4-3-5-18(19)21(23(27)30)22-24(31)28(25(34)35-22)17-9-10-36(32,33)13-17/h3-8,11,17H,9-10,12-13H2,1-2H3,(H,26,29)/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFGLXLTUODBLK-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thioxothiazolidinyl-acetamides, which are structurally diverse due to variations in substituents on the thiazolidinone core and acetamide side chains. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison of Thioxothiazolidinyl-Acetamides
Key Findings :
Substituent Effects on Bioactivity: The butyl group on the thiazolidinone core (e.g., in 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide) correlates with higher urease inhibition (IC₅₀ = 8.7 µM) compared to benzyl or allyl substituents . Sulfone groups are known to enhance metabolic stability and reduce toxicity .
Role of the Acetamide Side Chain :
- The 3,4-dimethylphenyl acetamide moiety in the target compound introduces steric bulk and hydrophobicity, which may enhance binding to urease’s active site compared to smaller groups like allyl or cyclopentyl .
Stereochemical Considerations: The Z-configuration in the target compound ensures proper alignment of the thioxothiazolidinone and indolinone moieties for optimal enzyme interaction. Analogs with E-configurations or undefined stereochemistry show reduced activity .
Synthetic Challenges :
- The synthesis of the target compound requires precise control of reaction conditions (e.g., anhydrous solvents, low temperatures) to avoid oxidation of the thiophene ring and preserve the Z-configuration. This contrasts with simpler analogs synthesized under ambient conditions .
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